![molecular formula C11H9N7OS B7531093 N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)
N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is crucial for the maintenance of tissue homeostasis. It has also been suggested that N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. In addition, it has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Furthermore, this compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
実験室実験の利点と制限
N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with good yields. It has also been shown to exhibit potent biological activity, making it an attractive candidate for further research. However, there are some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its activity. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for research on N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections needs to be investigated in more detail. Finally, the potential toxicity and side effects of this compound need to be carefully evaluated to ensure its safety for human use.
合成法
The synthesis of N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide involves the reaction of 3-(5-methyltetrazol-1-yl)aniline with thiocarbonyldiimidazole in the presence of a base. The reaction proceeds via the formation of an intermediate, which is subsequently treated with an acid to yield the final product. This method has been reported to yield high purity N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide with good yields.
科学的研究の応用
N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7OS/c1-7-14-16-17-18(7)9-4-2-3-8(5-9)13-11(19)10-6-12-20-15-10/h2-6H,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMZQRDPDWWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


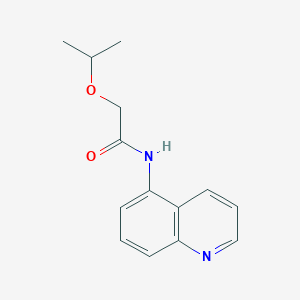
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)

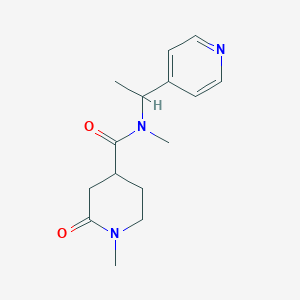
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
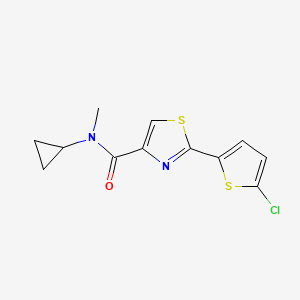
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
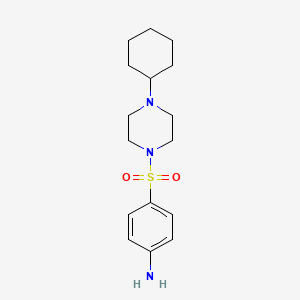

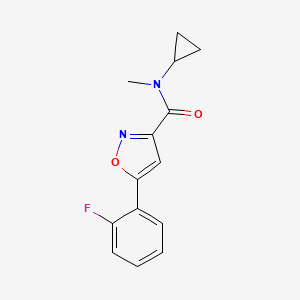
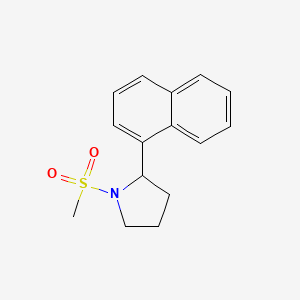
![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)